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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzotrifluoride

Cat. No.: B1283973 Get Quote

4-Bromo-3-chlorobenzotrifluoride is a halogenated aromatic compound of significant interest

in the fields of medicinal chemistry and agrochemical development. Its utility stems from its

unique trifunctionalized benzene ring, which serves as a versatile scaffold for building complex

molecular architectures. The presence of three distinct functional groups—a trifluoromethyl

group (-CF₃), a bromine atom, and a chlorine atom—at specific positions allows for selective

and sequential chemical transformations.

The trifluoromethyl group is a particularly valued substituent in drug design, known for

enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity.[1]

Similarly, the bromo and chloro substituents provide reactive handles for a variety of cross-

coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the facile introduction of

diverse molecular fragments. The strategic placement of these groups on the benzotrifluoride

core makes this compound a critical intermediate for synthesizing novel bioactive molecules.[2]

This guide provides a comprehensive overview of the core physical properties of 4-Bromo-3-
chlorobenzotrifluoride, details authoritative methodologies for their experimental

determination, and discusses the expected spectroscopic profile for its structural verification.

Section 1: Chemical Identity and Structure
Precise identification is the foundation of all chemical research. The fundamental identifiers for

4-Bromo-3-chlorobenzotrifluoride are summarized below.
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Identifier Value Source(s)

Chemical Name
4-Bromo-3-

chlorobenzotrifluoride
[3][4]

IUPAC Name
1-bromo-2-chloro-4-

(trifluoromethyl)benzene
[5]

CAS Number 402-04-0 [3][4][5]

Molecular Formula C₇H₃BrClF₃ [3][4][5]

Molecular Weight 259.45 g/mol [3][4]

SMILES
FC(F)

(F)C1=CC(Cl)=C(Br)C=C1
[5]

InChI Key
RVTIHGGJJMXISV-

UHFFFAOYSA-N
[5]

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Benzene Ring Nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

// Substituent Nodes

Br [label="Br", fontcolor="#EA4335"];

Cl [label="Cl", fontcolor="#34A853"];
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CF3_C [label="C"];

F1 [label="F", fontcolor="#4285F4"];

F2 [label="F", fontcolor="#4285F4"];

F3 [label="F", fontcolor="#4285F4"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

// Benzene Ring Edges (double bonds implied)

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituent Edges

C1 -- CF3_C;

CF3_C -- F1;

CF3_C -- F2;

CF3_C -- F3;

C2 -- H1;

C3 -- Cl;

C4 -- Br;

C5 -- H2;

C6 -- H3;

// Positioning

C1 [pos="0,1.5!"];

C2 [pos="-1.3,0.75!"];

C3 [pos="-1.3,-0.75!"];

C4 [pos="0,-1.5!"];
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C5 [pos="1.3,-0.75!"];

C6 [pos="1.3,0.75!"];

CF3_C [pos="0,3.0!"];

F1 [pos="-0.8,4!"];

F2 [pos="0,4!"];

F3 [pos="0.8,4!"];

H1 [pos="-2.3,1.3!"];

Cl [pos="-2.6,-1.5!"];

Br [pos="0,-3.0!"];

H2 [pos="2.3,-1.3!"];

H3 [pos="2.3,1.3!"];

}

Caption: 2D structure of 4-Bromo-3-chlorobenzotrifluoride (CAS 402-04-0).

Section 2: Core Physicochemical Properties
The physical properties of a compound dictate its behavior in reactions, purifications, and

formulations. The high molecular weight and halogenation of this molecule result in a high-

density liquid with a relatively high boiling point.
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Property Value Source(s)

Appearance Liquid -

Purity ≥97.5% (by GC) [5]

Melting Point -25.0 to -22.8 °C

Boiling Point 211.3 °C (at 760 mmHg)

Density 1.7 g/cm³ (at 25 °C)

Flash Point 81.6 °C

Vapor Pressure 0.267 mmHg (at 25 °C)

Refractive Index 1.492

LogP (XLogP3) 4.1

Section 3: Methodologies for Physical Property
Determination
The accurate determination of physical properties is essential for ensuring the quality and

consistency of a chemical intermediate. This section outlines standard, self-validating protocols

for key analytical procedures.
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Characterization Workflow

Receive/Synthesize
4-Bromo-3-chlorobenzotrifluoride

Purity Assessment
(Gas Chromatography)

Structural Verification
(Spectroscopy)

Purity >97.5%

Thermal Analysis
(DSC for Melting Point)

Boiling Point
Determination

Qualified Material
for R&D

Click to download full resolution via product page

Caption: General workflow for the physical characterization of a chemical intermediate.

Protocol 3.1: Purity Assessment via Gas
Chromatography (GC)
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Expertise & Experience: Gas Chromatography with Flame Ionization Detection (GC-FID) is the

gold standard for assessing the purity of volatile and thermally stable organic compounds like

4-Bromo-3-chlorobenzotrifluoride. Its high resolving power separates the main component

from impurities, and the FID provides a response proportional to the mass of carbon, allowing

for accurate area-percent purity calculations without requiring individual standards for every

minor impurity.[6]

Detailed Methodology:

Sample Preparation: Accurately weigh ~20 mg of the 4-Bromo-3-chlorobenzotrifluoride
sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity

solvent such as Dichloromethane or Methanol.[7][8]

Instrument Setup (Typical Conditions):

GC System: Agilent Intuvo 9000 GC or equivalent.[9]

Column: Agilent HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm

film thickness.[7]

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).[7]

Injection Volume: 1 µL.

Oven Program: Initial temperature of 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C

(hold 5 min).[7]

Detector: FID at 300 °C.[9]

Analysis: Inject a solvent blank to ensure no system contamination. Inject the prepared

sample solution.

Data Processing (Trustworthiness): Integrate all peaks in the resulting chromatogram,

excluding the solvent peak. Calculate the purity by dividing the peak area of the main
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component by the total area of all integrated peaks and multiplying by 100. The system is

self-validating by ensuring the sum of all components approximates 100%.

Protocol 3.2: Melting Point Determination via Differential
Scanning Calorimetry (DSC)
Expertise & Experience: DSC offers superior accuracy and reproducibility for melting point

determination compared to traditional visual methods. It measures the heat flow required to

change the sample's temperature, providing a precise onset temperature for the melting

endotherm. This method is compliant with standards such as ASTM D3418.[3]

Detailed Methodology:

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified

indium standard (m.p. 156.6 °C).[4][10]

Sample Preparation: Hermetically seal 2-10 mg of the liquid sample in an aluminum Tzero

pan. Prepare an identical empty, sealed pan to serve as a reference.[4]

Instrument Setup:

Atmosphere: Nitrogen purge gas at 50 mL/min.

Thermal Program:

1. Equilibrate at 0 °C.

2. Cool to -60 °C at 10 °C/min.

3. Hold isothermally for 5 minutes to ensure complete solidification.

4. Heat from -60 °C to 30 °C at a rate of 10 °C/min.[3]

Data Analysis: Record the heat flow versus temperature. The melting point (Tm) is

determined as the extrapolated onset temperature of the melting endotherm peak.[3] This

method provides a validated thermal fingerprint of the material.
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Section 4: Structural Characterization & Expected
Spectroscopic Profile
While experimental spectra for 4-Bromo-3-chlorobenzotrifluoride are not widely available in

public databases, its structure allows for the confident prediction of its key spectroscopic

features. This analysis is vital for researchers to confirm the identity of their synthesized or

procured material.

Expected ¹H NMR (in CDCl₃): The 1,2,4-trisubstituted aromatic ring will show three distinct

proton signals in the aromatic region (~7.0-8.0 ppm).

One signal will appear as a doublet.

A second signal will appear as a doublet of doublets.

The third signal will likely be a narrow doublet or singlet-like peak.

Expected ¹⁹F NMR (in CDCl₃): A single, sharp singlet is expected for the three equivalent

fluorine atoms of the -CF₃ group. Its chemical shift should appear in the typical range for an

aryl-trifluoromethyl group, approximately -60 to -65 ppm relative to CFCl₃.

Expected ¹³C NMR (in CDCl₃): Seven signals are expected.

Six signals in the aromatic region (~120-140 ppm).

The carbon of the -CF₃ group will appear as a characteristic quartet due to one-bond C-F

coupling.

The aromatic carbon directly attached to the -CF₃ group will also show a smaller quartet

coupling.

Expected Mass Spectrometry (EI-MS):

Molecular Ion (M⁺): A complex and highly characteristic cluster of peaks will be observed

for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1)

and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). This will result in major peaks at m/z 258, 260, and 262.
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Fragmentation: Common fragmentation pathways would include the loss of Br (M-79/81),

Cl (M-35/37), and CF₃ (M-69) radicals.

Expected Infrared (IR) Spectroscopy:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1350-1100 cm⁻¹: Very strong, characteristic C-F stretching bands from the -CF₃ group.

~1100-800 cm⁻¹: C-Cl and C-Br stretching, and C-H out-of-plane bending in the fingerprint

region.

Section 5: Safety and Handling
Trustworthiness: Adherence to established safety protocols is non-negotiable. The following

information is synthesized from Globally Harmonized System (GHS) classifications and

standard safety data.

Hazard Class Pictogram Signal Word Hazard Statement

Skin Irritation GHS07 Warning
H315: Causes skin

irritation

Eye Irritation GHS07 Warning
H319: Causes serious

eye irritation

STOT - Single

Exposure
GHS07 Warning

H335: May cause

respiratory irritation

(Data sourced from ECHEMI)

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as

strong oxidizing agents. Keep the container tightly closed.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance

with local, state, and federal regulations.

Conclusion
4-Bromo-3-chlorobenzotrifluoride is a key chemical intermediate whose physical properties

are defined by its halogenated and trifluoromethylated structure. As a high-boiling, dense liquid,

its handling and purification require standard laboratory techniques such as gas

chromatography for purity assessment and vacuum distillation for purification. The

methodologies and expected analytical data presented in this guide provide researchers and

drug development professionals with a robust framework for the quality control and

characterization of this valuable synthetic building block, ensuring its reliable application in the

advancement of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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